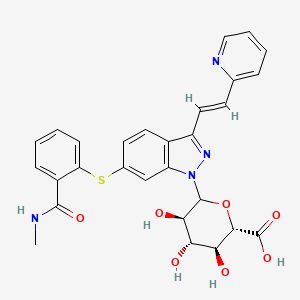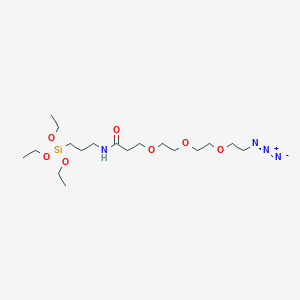
BDP TR hydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BDP TR is a borondipyrromethene (BODIPY®) dye for ROX/Texas Red channel. This compound is a hydrazide reactive derivative, that can be used for the labeling of aldehydes and ketones with BDP TR.
Wissenschaftliche Forschungsanwendungen
Photosensitization and Photodynamic Therapy
A novel photosensitizer scaffold, 2I-BDP, based on the BODIPY chromophore, demonstrates high efficiency and photostability. It exhibits stronger near-infrared singlet oxygen luminescence emission and higher photostability compared to the well-known photosensitizer, Rose Bengal. Due to its adaptability under various conditions, including lipophilic and aqueous environments, 2I-BDP has potential applications in cell photosensitization, oxidative stress studies, or photodynamic therapy (PDT) (Yogo et al., 2005).
Drug Delivery Systems for Pulmonary Applications
Beclomethasone-17,21-dipropionate (BDP) has been micronized using the rapid expansion of supercritical solution (RESS) technique for potential use in dry powder inhalers (DPIs) for asthma treatment. The RESS technique offers the ability to create micron and submicron particles suitable for pulmonary delivery (Charpentier et al., 2008).
Furthermore, engineering ultrafine BDP particles for DPI administration involves combining microfluidic antisolvent precipitation without surfactant, high-pressure homogenization (HPH), and spray drying. This approach results in BDP spherical aggregates with excellent aerosol performance, highlighting its application in asthma management (Xu et al., 2012).
Applications in Biodegradable Polymers
Biodegradable polymers (BDPs) have broad applications in biomedical fields. Their use includes sutures, wound dressings, bone fracture screws, tissue engineering scaffolds, implants, and drug delivery carriers. BDPs are also utilized in ophthalmic formulations for prolonged drug retention and bioavailability, contributing significantly to controlled release systems design (Osi et al., 2022).
Chemical Synthesis of Proteins
Hydrazide chemistry is increasingly important in protein chemical synthesis. Peptide or protein hydrazides serve as key intermediates for synthesis and modification. Hydrazide groups are not only bioorthogonal chemical handles but can also be precursors to thioesters, enhancing the efficiency of native chemical ligation for protein synthesis (Huang et al., 2016).
Antioxidant Agents
Hydrazide-containing fused azaisocytosines exhibit potential as antioxidants. These compounds, characterized by UV spectroscopy, demonstrate DPPH, nitric oxide, and hydrogen peroxide scavenging capabilities, surpassing well-known antioxidants in some instances. This finding suggests their use as new antioxidant candidates in biological systems (Sztanke & Sztanke, 2017).
Eigenschaften
Molekularformel |
C21H18BF2N4O2S+ |
|---|---|
Molekulargewicht |
439.27 |
IUPAC-Name |
[[2-[4-(2,2-difluoro-12-thiophen-2-yl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)phenoxy]acetyl]amino]azanium;chloride |
InChI |
InChI=1S/C21H17BF2N4O2S.ClH/c23-22(24)27-15(12-16-6-10-19(28(16)22)20-2-1-11-31-20)5-9-18(27)14-3-7-17(8-4-14)30-13-21(29)26-25;/h1-12H,13,25H2,(H,26,29);1H |
InChI-Schlüssel |
ACYGVTUSAQHXQL-UHFFFAOYSA-O |
SMILES |
[B-]1(N2C(=CC=C2C3=CC=CS3)C=C4[N+]1=C(C=C4)C5=CC=C(C=C5)OCC(=O)N[NH3+])(F)F.[Cl-] |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
BDP TR hydrazide |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2,3-dihydro-1'H-[2,3'-biindole]-1-carbaldehyde](/img/structure/B1192222.png)






